molecular formula C16H14O2 B1198008 Cicloprofen CAS No. 36950-96-6

Cicloprofen

Cat. No.: B1198008
CAS No.: 36950-96-6
M. Wt: 238.28 g/mol
InChI Key: LRXFKKPEBXIPMW-UHFFFAOYSA-N
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Description

Cicloprofen is a fluorene derivative that has been patented by the American pharmaceutical company E. R. Squibb as an anti-inflammatory agent . It is a potent inhibitor of the cyclooxygenase enzyme, which plays a crucial role in the inflammatory process .

Mechanism of Action

Target of Action

Cicloprofen is a potent cyclooxygenase inhibitor . Cyclooxygenase, also known as COX, is an enzyme that plays a crucial role in the production of prostaglandins, which are lipid compounds that have diverse roles in the body, including mediating inflammation and pain.

Mode of Action

As a cyclooxygenase inhibitor, this compound works by blocking the action of the COX enzyme . This prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation, pain, and fever .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting the COX enzyme, this compound disrupts this pathway, leading to a decrease in the production of prostaglandins. This results in the alleviation of symptoms such as pain and inflammation.

Pharmacokinetics

Like many other drugs, it is believed to undergometabolic transformation . This likely involves hydroxylation of the fluorene rings and conjugation with glucuronic acid or sulfate, leading to stereospecific inversion . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.

Result of Action

The primary result of this compound’s action is the reduction of inflammation and pain . By inhibiting the production of prostaglandins, which are key mediators of these symptoms, this compound can effectively alleviate discomfort associated with conditions such as arthritis.

Biochemical Analysis

Biochemical Properties

Cicloprofen plays a significant role in biochemical reactions primarily through its inhibition of cyclooxygenase (COX) enzymes. It interacts with COX-1 and COX-2, leading to a reduction in the synthesis of prostaglandins, which are mediators of inflammation and pain . This interaction is crucial as it helps in alleviating symptoms associated with inflammatory conditions. Additionally, this compound has been shown to inhibit histamine release from human leukocytes, further contributing to its anti-inflammatory effects .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to inhibit the release of histamine from leukocytes, which plays a role in allergic reactions . In cellular models, this compound has demonstrated the ability to reduce inflammation by modulating the activity of COX enzymes, thereby decreasing the production of pro-inflammatory mediators . This modulation affects cell signaling pathways involved in inflammation and immune responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the active sites of COX-1 and COX-2 enzymes, inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key players in the inflammatory response . The binding interactions of this compound with COX enzymes are crucial for its anti-inflammatory action. Additionally, this compound undergoes metabolic transformations, including hydroxylation and conjugation with glucuronic acid or sulfate, which may influence its pharmacological activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound has shown stability under various conditions, maintaining its anti-inflammatory properties over extended periods Long-term studies have indicated that this compound can sustain its anti-inflammatory effects without significant loss of potency .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at therapeutic doses, this compound effectively reduces inflammation and pain without causing significant adverse effects . At higher doses, there may be an increased risk of toxicity, including gastrointestinal and renal complications . It is essential to determine the optimal dosage to balance efficacy and safety in animal models.

Metabolic Pathways

This compound is involved in various metabolic pathways, including phase I and phase II metabolic reactions . In phase I, it undergoes hydroxylation, primarily mediated by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . In phase II, these metabolites are conjugated with glucuronic acid or sulfate, facilitating their excretion from the body . These metabolic transformations are crucial for the drug’s elimination and influence its pharmacokinetic properties.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various transporters and binding proteins . It is absorbed in the gastrointestinal tract and distributed to target tissues where it exerts its anti-inflammatory effects . The drug’s distribution is influenced by its binding to plasma proteins, which affects its bioavailability and therapeutic efficacy . Understanding the transport mechanisms is essential for optimizing its clinical use.

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with COX enzymes . It may also localize to other cellular compartments depending on its metabolic state and interactions with other biomolecules . The targeting signals and post-translational modifications that direct this compound to specific compartments are areas of ongoing research. Understanding its subcellular localization is vital for elucidating its precise mechanisms of action.

Preparation Methods

Chemical Reactions Analysis

Cicloprofen undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form hydroxylated derivatives.

    Reduction: The compound can be reduced under specific conditions to yield different products.

    Substitution: this compound can undergo substitution reactions, particularly at the fluorene ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Cicloprofen has several scientific research applications:

Properties

IUPAC Name

2-(9H-fluoren-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O2/c1-10(16(17)18)11-6-7-15-13(8-11)9-12-4-2-3-5-14(12)15/h2-8,10H,9H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRXFKKPEBXIPMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)C3=CC=CC=C3C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90865842
Record name 2-(9H-Fluoren-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90865842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36950-96-6
Record name (±)-Cicloprofen
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36950-96-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cicloprofen [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036950966
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CICLOPROFEN
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=293916
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Record name 2-(9H-Fluoren-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90865842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cicloprofen
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.427
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name CICLOPROFEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/325708J22C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods I

Procedure details

A solution of α-methylenefluorene-2-acetic acid (2.6g.) in dioxane (50ml.) is hydrogenated in the presence of 5% palladium on charcoal (800mg.). The mixture is filtered and the filtrate evaporated to dryness. The residue is sublimed to afford the title compound (2.6g.). The analytical sample is prepared by recrystallization from aqueous methanol, mp 181°-182°.
Quantity
2.6 g
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reactant
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50 mL
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800 mg
Type
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Synthesis routes and methods II

Procedure details

2.1g. of α-methylfluorene-2-acetonitrile is refluxed in 60% aqueous ethanol (50ml.) containing potassium hydroxide (5g.) until the evolution of ammonia ceases. The ethanol is evaporated and the aqueous solution acidified to pH 2.0 with HCl and extracted with ether. The ether extracts are washed with water, dried (MgSO4) and evaporated to give the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
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0 (± 1) mol
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Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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